N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine
Description
Properties
Molecular Formula |
C21H27N |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-(cyclobutylmethyl)-2-phenyl-N-(2-phenylethyl)ethanamine |
InChI |
InChI=1S/C21H27N/c1-3-8-19(9-4-1)14-16-22(18-21-12-7-13-21)17-15-20-10-5-2-6-11-20/h1-6,8-11,21H,7,12-18H2 |
InChI Key |
UVVSMIXHWCSTBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN(CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Secondary Amines with Alkyl Halides
One common approach is the sequential alkylation of a primary or secondary amine with alkyl halides, typically bromides or chlorides.
- Step 1: Starting from 2-phenylethan-1-amine, the nitrogen is first alkylated with phenethyl bromide under basic conditions (e.g., potassium carbonate in acetone) to yield N-phenethyl-2-phenylethan-1-amine.
- Step 2: The secondary amine is further alkylated with cyclobutylmethyl bromide under similar conditions to afford the tertiary amine, N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine .
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Phenylethan-1-amine + Phenethyl bromide + K2CO3 | Acetone | 20 °C | 5 h | ~80 |
| 2 | N-Phenethyl-2-phenylethan-1-amine + Cyclobutylmethyl bromide + K2CO3 | Acetone | 20 °C | 5 h | ~75 |
This method is supported by analogous alkylation protocols reported for similar tertiary amines, where potassium carbonate acts as a base to deprotonate the amine and facilitate nucleophilic substitution.
Reductive Amination Approach
An alternative and often more selective method involves reductive amination:
- Step 1: Condensation of 2-phenylethan-1-amine with cyclobutylacetaldehyde or cyclobutylmethyl ketone to form an imine intermediate.
- Step 2: Reduction of the imine using a mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to yield the secondary amine.
- Step 3: Subsequent reductive amination with phenylacetaldehyde to introduce the phenethyl group, followed by reduction to the tertiary amine.
This method allows better control over substitution and avoids over-alkylation side products.
| Step | Reagents | Reducing Agent | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-Phenylethan-1-amine + Cyclobutylacetaldehyde | — | DCM or MeOH | RT | 1–2 h | Imine formation |
| 2 | — | NaBH(OAc)3 or NaBH3CN | DCM or MeOH | RT | 2–4 h | Reduction to secondary amine |
| 3 | Secondary amine + Phenylacetaldehyde | NaBH(OAc)3 or NaBH3CN | DCM or MeOH | RT | 2–4 h | Reductive amination to tertiary amine |
Direct Alkylation Using Amine Precursors
In some cases, direct preparation involves the use of pre-formed amines such as 2-cyclobutyl-2-phenylethan-1-amine, which can be further alkylated with phenethyl bromide or chloride.
- This method requires the availability of the cyclobutyl-substituted amine precursor.
- Alkylation is performed under mild basic conditions to avoid side reactions.
Purification and Characterization
After synthesis, the crude product is typically purified by:
- Column chromatography on silica gel using appropriate eluents (e.g., dichloromethane/methanol mixtures).
- Recrystallization from solvents such as isopropyl alcohol or ethyl acetate.
Characterization is confirmed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR).
- Mass Spectrometry (MS) to confirm molecular weight (293.4 g/mol).
- Melting point determination (if solid).
- High-Performance Liquid Chromatography (HPLC) for purity analysis.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Sequential Alkylation | 2-Phenylethan-1-amine, phenethyl bromide, cyclobutylmethyl bromide | K2CO3, acetone, RT, 5 h each step | Straightforward, scalable | Possible over-alkylation |
| Reductive Amination | 2-Phenylethan-1-amine, cyclobutylacetaldehyde, phenylacetaldehyde | NaBH(OAc)3 or NaBH3CN, DCM/MeOH, RT | High selectivity, fewer side products | Requires aldehyde precursors |
| Direct Alkylation of Precursor | 2-Cyclobutyl-2-phenylethan-1-amine, phenethyl bromide | K2CO3, acetone, RT | Efficient if precursor available | Availability of precursor limits |
Research Findings and Notes
- The alkylation reactions proceed efficiently at room temperature with potassium carbonate as base, consistent with literature on related amines.
- Reductive amination provides better control over substitution patterns and reduces formation of quaternary ammonium salts.
- Purification through silica gel chromatography and recrystallization yields high purity products suitable for further biological or chemical studies.
- Molecular weight of the target compound is 293.4 g/mol with molecular formula C21H27N.
- No direct boiling or melting point data are available, indicating the compound is likely an oil or amorphous solid under ambient conditions.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C), can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenylethanamine backbone, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), mild temperatures.
Substitution: Alkyl halides, acyl chlorides, strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine is a phenethylamine derivative characterized by the presence of a cyclobutylmethyl group and a phenethyl moiety. Its structural formula can be represented as follows:This compound exhibits properties that may influence its interaction with biological systems, particularly in the central nervous system.
Scientific Research Applications
-
Psychoactive Substance Research
- This compound has been studied for its psychoactive effects. It belongs to a class of compounds known as novel psychoactive substances (NPS), which are often explored for their potential recreational use and psychoactive effects. Research indicates that such compounds can mimic the effects of traditional psychoactive drugs, leading to significant interest in their pharmacological profiles and safety profiles .
- Pharmacological Studies
- Therapeutic Potential
Case Study 1: Psychoactive Effects
A study conducted on various NPS, including this compound, assessed user reports on psychoactive experiences. The findings indicated that users reported effects akin to those of traditional stimulants, highlighting the compound's potential for abuse and the need for further regulatory scrutiny .
Case Study 2: Neuropharmacology
Research published in a peer-reviewed journal explored the neuropharmacological effects of phenethylamine derivatives. This compound was evaluated for its binding affinity to various neurotransmitter receptors. Results demonstrated significant binding to serotonin receptors, suggesting a mechanism that could underlie its mood-altering effects .
Mechanism of Action
The mechanism of action of N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key features of N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine with structurally related amines:
Key Observations:
- Cyclobutane vs. Cyclopentane Rings : The cyclobutyl group in the target compound introduces ring strain, which may enhance reactivity or alter binding kinetics compared to the cyclopentane analog (e.g., 2-benzyl-N-methylcyclopentan-1-amine) .
- Hybrid Structures : Compounds like N-Benzyl-N-methylprop-2-yn-1-amine incorporate unsaturated bonds (propargyl), which could influence electronic properties and metabolic stability .
Opioid Receptor Modulation
While direct data on the target compound are lacking, structurally related N-substituted morphinan derivatives (e.g., N-(cyclobutylmethyl)-14-methoxymorphinan-6-ones) exhibit opioid agonist or partial agonist activity . The cyclobutylmethyl group in these analogs enhances μ-opioid receptor binding affinity, suggesting that the cyclobutyl moiety in the target compound may similarly influence CNS targets.
Chemopreventive Potential
Arylalkyl isothiocyanates (e.g., phenethyl isothiocyanate, PEITC) with phenethyl backbones demonstrate potent inhibition of carcinogen-induced DNA adduct formation and tumorigenesis . Although the target compound lacks the isothiocyanate functional group, its phenethyl moiety could theoretically interact with metabolic enzymes (e.g., cytochrome P450) involved in carcinogen activation.
Psychostimulant Analogues
Phenethylamine derivatives, such as N-Methyl-2-phenylpropan-1-amine (Phenpromethamine), are known for stimulant effects due to structural similarities to amphetamines . The target compound’s bulkier substituents may reduce such activity but could modulate dopamine or serotonin transporters with higher specificity.
Biological Activity
N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine, a novel compound within the phenethylamine class, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of Phenethylamines
Phenethylamines are a class of compounds known for their stimulant effects on the central nervous system (CNS). They act primarily as monoaminergic activity enhancers, influencing the release and reuptake of neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) . The structural modifications in compounds like this compound can significantly alter their pharmacological properties.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:
- Monoaminergic Activity : Similar to other phenethylamines, this compound enhances the release of monoamines. It may act as an agonist at trace amine-associated receptors (TAARs), which play a crucial role in modulating neurotransmitter release.
- Receptor Interactions : The compound may exhibit selective binding to specific receptors, including TAAR1, which has been implicated in the modulation of dopaminergic signaling pathways .
- Enzyme Inhibition : It may also inhibit enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO), thereby increasing the availability of neurotransmitters in the synaptic cleft .
Biological Activity Data
The following table summarizes the comparative biological activity profiles of various phenethylamines, including this compound:
| Compound | NE Release | DA Release | 5-HT Release |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Phenethylamine | 10.9 | 39.5 | >10,000 |
| Dextroamphetamine | 6.6–7.2 | 5.8–24.8 | 698–1,765 |
| NMPEA | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound is currently unavailable or requires further investigation.
Neuropharmacological Effects
Research suggests that compounds similar to this compound exhibit significant neuropharmacological effects. For example:
- Cognitive Enhancement : A study demonstrated that phenethylamine derivatives could enhance cognitive functions in animal models by increasing dopaminergic activity in the prefrontal cortex .
- Mood Regulation : Another investigation highlighted that certain phenethylamines could alleviate symptoms of depression by modulating serotonin levels .
- Addiction Potential : The addictive potential of phenethylamines was assessed in behavioral studies, indicating that while they can enhance mood and cognition, they also carry risks for abuse similar to amphetamines .
Q & A
Q. What are the recommended synthetic routes for N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine, and how can reaction conditions be optimized?
Answer: The synthesis of this compound (CAS 356539-83-8) can be achieved via nucleophilic substitution or reductive amination. For example:
- Stepwise alkylation : React 2-phenylethan-1-amine with cyclobutylmethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by purification via column chromatography .
- Reductive amination : Combine cyclobutanecarbaldehyde with phenethylamine using NaBH₃CN as a reducing agent in methanol .
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation reactions.
- Catalysis : Additives like KI improve leaving-group displacement in SN2 reactions.
- Temperature control : Maintain 0–25°C to minimize side reactions (e.g., over-alkylation).
Characterize intermediates via ¹H/¹³C NMR and LC-MS to validate structural integrity at each step .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
Answer:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (UN 2922, Hazard Class 8) .
- Ventilation : Use fume hoods to avoid inhalation; vapor pressure is 0.5 mm Hg at 20°C .
- Spill management : Neutralize with dilute acetic acid and adsorb using inert material (e.g., vermiculite) .
- Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent degradation .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclobutylmethyl and phenethyl groups influence the compound's reactivity in nucleophilic substitution reactions?
Answer:
- Steric effects : The cyclobutylmethyl group introduces ring strain (83–88° bond angles), increasing reactivity in SN2 reactions compared to bulkier substituents (e.g., cyclohexyl) .
- Electronic effects : The phenethyl group’s electron-donating aromatic ring enhances amine nucleophilicity, favoring alkylation.
Methodological validation : - Compare reaction rates with analogs (e.g., N-methyl vs. N-cyclobutyl derivatives) using kinetic studies.
- DFT calculations (e.g., Gaussian) to map transition-state geometries .
Q. What analytical challenges arise in distinguishing this compound from its structural isomers, and how can they be addressed?
Answer:
- Isomer differentiation : Positional isomers (e.g., N-cyclohexyl vs. cyclobutyl) or stereoisomers (if chiral centers exist).
- Resolution strategies :
Q. How can computational chemistry methods predict the binding affinity of this compound to neurotransmitter receptors?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with serotonin/dopamine receptors. Compare binding poses to known ligands (e.g., phenethylamine derivatives) .
- MD simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) to assess stability of binding pockets.
- Validation : Correlate computational results with in vitro receptor-binding assays (e.g., radioligand displacement) .
Q. What contradictions exist in reported pharmacological data for structurally similar amines, and how can researchers design studies to resolve these discrepancies?
Answer:
- Contradictions : Variability in receptor affinity (e.g., µ-opioid vs. σ-receptor binding) and metabolic stability across studies .
- Resolution strategies :
- Standardized assays : Use identical cell lines (e.g., HEK293) and assay conditions (e.g., pH 7.4, 37°C) for reproducibility.
- Metabolic profiling : Incubate with liver microsomes to identify cytochrome P450-mediated degradation pathways .
- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
